molecular formula C15H13N B8662744 N-(3-Phenyl-2-propenylidene)aniline

N-(3-Phenyl-2-propenylidene)aniline

Cat. No.: B8662744
M. Wt: 207.27 g/mol
InChI Key: RGKOSCNIXIHSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Phenyl-2-propenylidene)aniline is a useful research compound. Its molecular formula is C15H13N and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

N,3-diphenylprop-2-en-1-imine

InChI

InChI=1S/C15H13N/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-13H

InChI Key

RGKOSCNIXIHSDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 mmol aniline was dissolved in approximately 2.5 mL 80% ethyl L-lactate in water (v/v). Separately, 10 mmol of cinnamaldehyde was dissolved in approximately 2.5 mL 80% ethyl L-lactate in water (v/v). The two solutions were combined and the resulting reaction mixture was swirled until homogeneous and then allowed to sit undisturbed at room temperature for four minutes, when crystal formation was complete. Crystals were chilled, rinsed with cold brine and vacuum filtered, washed with cold water, and allowed to air dry. Some of the hydroxyl-containing imines had to be desiccated to completely remove water, especially when humidity was high. All melting points and spectroscopic data were acquired on the crude imines. However, these imines can be recrystallized from ethyl lactate or low molecular weight alcohols.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.